molecular formula C9H17N5S B1665967 Ametryn CAS No. 834-12-8

Ametryn

Cat. No. B1665967
CAS RN: 834-12-8
M. Wt: 227.33 g/mol
InChI Key: RQVYBGPQFYCBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05178662

Procedure details

2-Methylthio-4-isopropylamino-6-methylamino-1,3,5-triazine (ametryne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]SC1N=C(NC(C)C)N=C(NC)N=1.[CH3:15][CH2:16][NH:17][C:18]1[N:19]=[C:20]([NH:26][CH:27]([CH3:29])[CH3:28])[N:21]=[C:22]([S:24][CH3:25])[N:23]=1>>[CH3:25][S:24][C:22]1[N:21]=[C:20]([NH:26][CH:27]([CH3:28])[CH3:29])[N:19]=[C:18]([NH:17][CH:16]([CH3:1])[CH3:15])[N:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC(=NC(=N1)NC(C)C)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC=1N=C(N=C(N1)SC)NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CSC1=NC(=NC(=N1)NC(C)C)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.